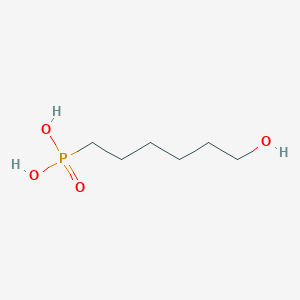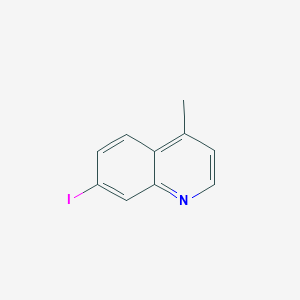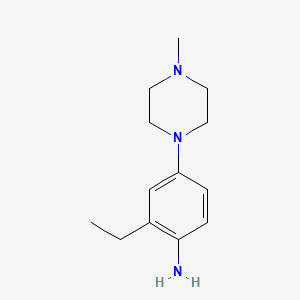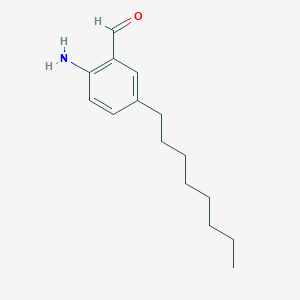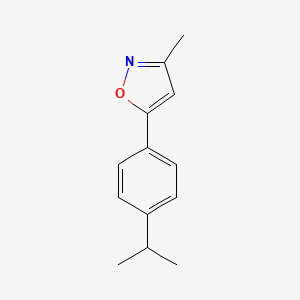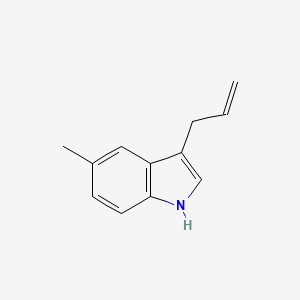
3-Allyl-5-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Allyl-5-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are often used as building blocks in organic synthesis . The unique structure of this compound, with an allyl group at the 3-position and a methyl group at the 5-position, makes it an interesting compound for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-5-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions . Another method includes the transition metal-catalyzed cyclization of alkynes and nitrogen sources . These reactions typically require specific catalysts and conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other efficient synthetic routes that can be scaled up. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反応の分析
Types of Reactions: 3-Allyl-5-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the indole ring or the substituents attached to it.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
科学的研究の応用
3-Allyl-5-methyl-1H-indole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Allyl-5-methyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects . The specific pathways and targets depend on the functional groups attached to the indole ring and the overall structure of the compound.
類似化合物との比較
Indole-3-carbaldehyde: A metabolite of dietary L-tryptophan with biological activity.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxylic acid: An oxidation product of indole with potential biological activities.
Uniqueness: 3-Allyl-5-methyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl and methyl groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C12H13N |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
5-methyl-3-prop-2-enyl-1H-indole |
InChI |
InChI=1S/C12H13N/c1-3-4-10-8-13-12-6-5-9(2)7-11(10)12/h3,5-8,13H,1,4H2,2H3 |
InChIキー |
AVZXXPFZNGISDF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC=C2CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676156.png)
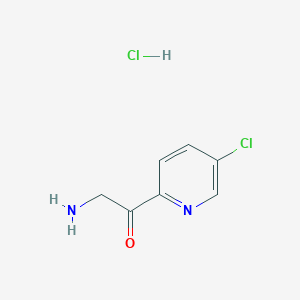
![Imidazo[1,2-a]pyridin-8-amine hydrochloride](/img/structure/B13676173.png)

![Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13676184.png)

